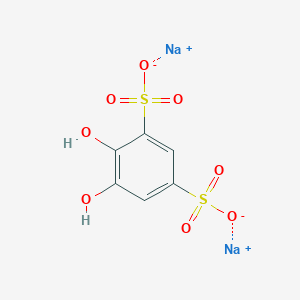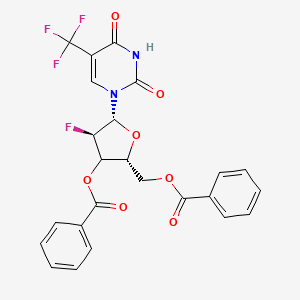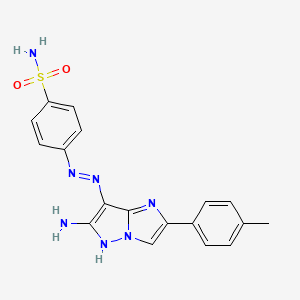
Carbonic anhydrase inhibitor 14
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonic anhydrase inhibitor 14 is a compound that inhibits the activity of carbonic anhydrase enzymes. These enzymes are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. Carbonic anhydrase inhibitors are used in various therapeutic applications, including the treatment of glaucoma, epilepsy, and altitude sickness .
Preparation Methods
The synthesis of carbonic anhydrase inhibitor 14 involves several steps. The synthetic routes typically include the reaction of sulfonamide derivatives with various reagents under controlled conditions. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Carbonic anhydrase inhibitor 14 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Carbonic anhydrase inhibitor 14 has a wide range of scientific research applications:
Chemistry: It is used to study enzyme kinetics and the role of metalloenzymes in various biochemical processes.
Biology: It helps in understanding the physiological and pathological roles of carbonic anhydrase enzymes in different organisms.
Medicine: It is used in the development of drugs for the treatment of glaucoma, epilepsy, and other conditions.
Industry: It is used in the development of industrial processes that require the regulation of pH and carbon dioxide levels
Mechanism of Action
The mechanism of action of carbonic anhydrase inhibitor 14 involves the inhibition of carbonic anhydrase enzymes. These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. By inhibiting this reaction, this compound reduces the production of bicarbonate and protons, leading to a decrease in the activity of the enzyme. This inhibition affects various physiological processes, including the regulation of pH and carbon dioxide levels in tissues .
Comparison with Similar Compounds
Carbonic anhydrase inhibitor 14 is unique in its structure and mechanism of action compared to other similar compounds. Some similar compounds include:
Acetazolamide: Used primarily for the treatment of glaucoma and altitude sickness.
Methazolamide: Similar to acetazolamide but with a longer elimination half-life.
Dorzolamide: A topical carbonic anhydrase inhibitor used to reduce intraocular pressure in glaucoma patients
Each of these compounds has unique properties and applications, making this compound a valuable addition to the class of carbonic anhydrase inhibitors.
Properties
Molecular Formula |
C18H17N7O2S |
|---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
4-[[6-amino-2-(4-methylphenyl)-5H-imidazo[1,2-b]pyrazol-7-yl]diazenyl]benzenesulfonamide |
InChI |
InChI=1S/C18H17N7O2S/c1-11-2-4-12(5-3-11)15-10-25-18(21-15)16(17(19)24-25)23-22-13-6-8-14(9-7-13)28(20,26)27/h2-10,24H,19H2,1H3,(H2,20,26,27) |
InChI Key |
UJZBKARAXRSVOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C(=N2)C(=C(N3)N)N=NC4=CC=C(C=C4)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


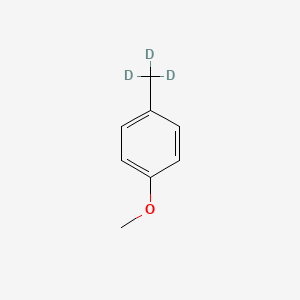
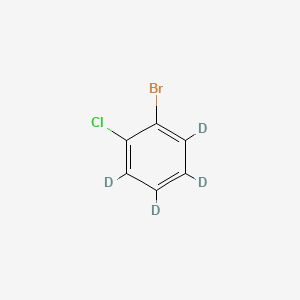



![1-[6-[[(2S)-1-[(2S)-2-[[(2S)-4-[4-[3-[[1-[2-[3,6-bis(2,3-dihydroindol-1-yl)xanthen-10-ium-9-yl]phenyl]sulfonylpiperidine-4-carbonyl]amino]propylcarbamoyl]-2,6-dimethylbenzoyl]oxy-1-carboxy-3-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-carboxy-1-oxobutan-2-yl]amino]-6-oxohexyl]-2-[(1E,3E,5Z)-5-(1-ethyl-3,3-dimethyl-5-sulfoindol-2-ylidene)penta-1,3-dienyl]-3,3-dimethylindol-1-ium-5-sulfonate](/img/structure/B12395965.png)


![(3aR,6aS)-2-(oxan-4-ylmethyl)-N-[6-(2,3,5-trifluorophenyl)pyridazin-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-amine](/img/structure/B12395977.png)
![5-[4-[5-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]pentoxy]phenyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methylbenzamide](/img/structure/B12395980.png)
